

Application Note: Scalable Synthesis of Azepan-1-yl(phenyl)acetonitrile

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Compound of Interest

Compound Name: Azepan-1-yl(phenyl)acetonitrile

CAS No.: 17766-41-5

Cat. No.: B185675

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-aminonitriles using Azepane and Benzaldehyde.

Executive Summary

This application note details the process development and scale-up protocol for **Azepan-1-yl(phenyl)acetonitrile** (CAS: 17766-41-5). This

-aminonitrile is a critical pharmacophore, serving as a precursor for non-natural amino acids and heterocyclic pharmaceutical intermediates (e.g., substituted benzodiazepines or imidazoles).

While classical Strecker syntheses utilize aqueous cyanide salts, this guide prioritizes a Modified Strecker Protocol using Trimethylsilyl Cyanide (TMSCN). This method offers superior safety profiles, higher purity, and simplified workup for gram-to-kilogram scale batches in a research setting. For multi-kilogram industrial campaigns, a cost-effective Aqueous Bisulfite Route is provided as a secondary process option.

Strategic Analysis & Retrosynthesis

The target molecule is constructed via the nucleophilic addition of a cyanide anion to an in situ generated iminium ion.[1]

Retrosynthetic Disconnection

The molecule is disconnected into three commercially available components:

- Benzaldehyde: The electrophilic carbon source.
- Azepane (Hexamethyleneimine): The secondary amine nucleophile.[2]
- Cyanide Source: TMSCN (Primary) or NaCN (Secondary).

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and critical process parameters (CPPs).



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Caption: Linear reaction pathway showing the condensation-addition sequence.

Primary Protocol: TMSCN-Mediated Synthesis

Scale: 100 g Input | Expected Yield: 85-92% | Purity: >98% (HPLC)

This protocol utilizes Acetonitrile (MeCN) as a solvent and Iodine (

) as a mild Lewis acid catalyst. This system promotes rapid imine formation and activates the imine toward cyanation under neutral conditions, minimizing retro-Strecker decomposition.

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[3][4][5]	Mass/Vol (100g Scale)	Role
Benzaldehyde	106.12	1.0	100.0 g	Substrate
Azepane	99.17	1.05	98.1 g	Amine Source
TMSCN	99.21	1.2	112.2 g	Cyanide Source
Iodine ()	253.81	0.05	11.9 g	Lewis Acid Catalyst
Acetonitrile	-	-	500 mL	Solvent

Step-by-Step Methodology

Phase 1: Imine Formation (Exotherm Control)

- Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
- Charging: Add Benzaldehyde (100 g) and Acetonitrile (300 mL) to the flask. Start stirring at 300 RPM.
- Catalyst Addition: Add Iodine (11.9 g). The solution will turn dark brown.
- Amine Addition: Charge Azepane (98.1 g) into the addition funnel.
 - Critical Step: Add Azepane dropwise over 30 minutes. Maintain internal temperature < 30°C using an ice-water bath. The reaction is exothermic.
- Equilibration: Once addition is complete, stir at room temperature (20-25°C) for 30 minutes to ensure complete imine formation.

Phase 2: Cyanation

- TMSCN Addition: Charge TMSCN (112.2 g) into the addition funnel.
 - Safety: TMSCN hydrolyzes to HCN upon contact with moisture. Perform this strictly in a fume hood.

- Controlled Addition: Add TMSCN dropwise over 45 minutes. Maintain temperature 20-25°C.
- Reaction: Remove the ice bath and stir at ambient temperature for 3-4 hours.
 - Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC.[3][5] The imine intermediate should disappear.

Phase 3: Quench & Workup

- Quench: Cool the mixture to 5°C. Slowly add 10% aqueous Sodium Thiosulfate (, 200 mL) to quench unreacted iodine and hydrolyze excess TMSCN/silyl ethers.
 - Caution: This step generates HCN gas if the pH drops. Ensure the quench solution is slightly basic or add saturated
- Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (2 x 400 mL).
- Washing: Wash the combined organic layers with:
 - Water (200 mL)
 - Brine (200 mL)
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure (Rotavap bath < 40°C).
- Isolation: The crude oil usually solidifies upon standing or trituration with cold Hexane/Diethyl Ether. Recrystallize from Ethanol/Water if higher purity is required.

Process Scale Alternative: Aqueous Bisulfite Route

Target Audience: Industrial Process Chemists (>1 kg scale) Rationale: Cost reduction (TMSCN is expensive) and avoidance of silyl waste.

Principle

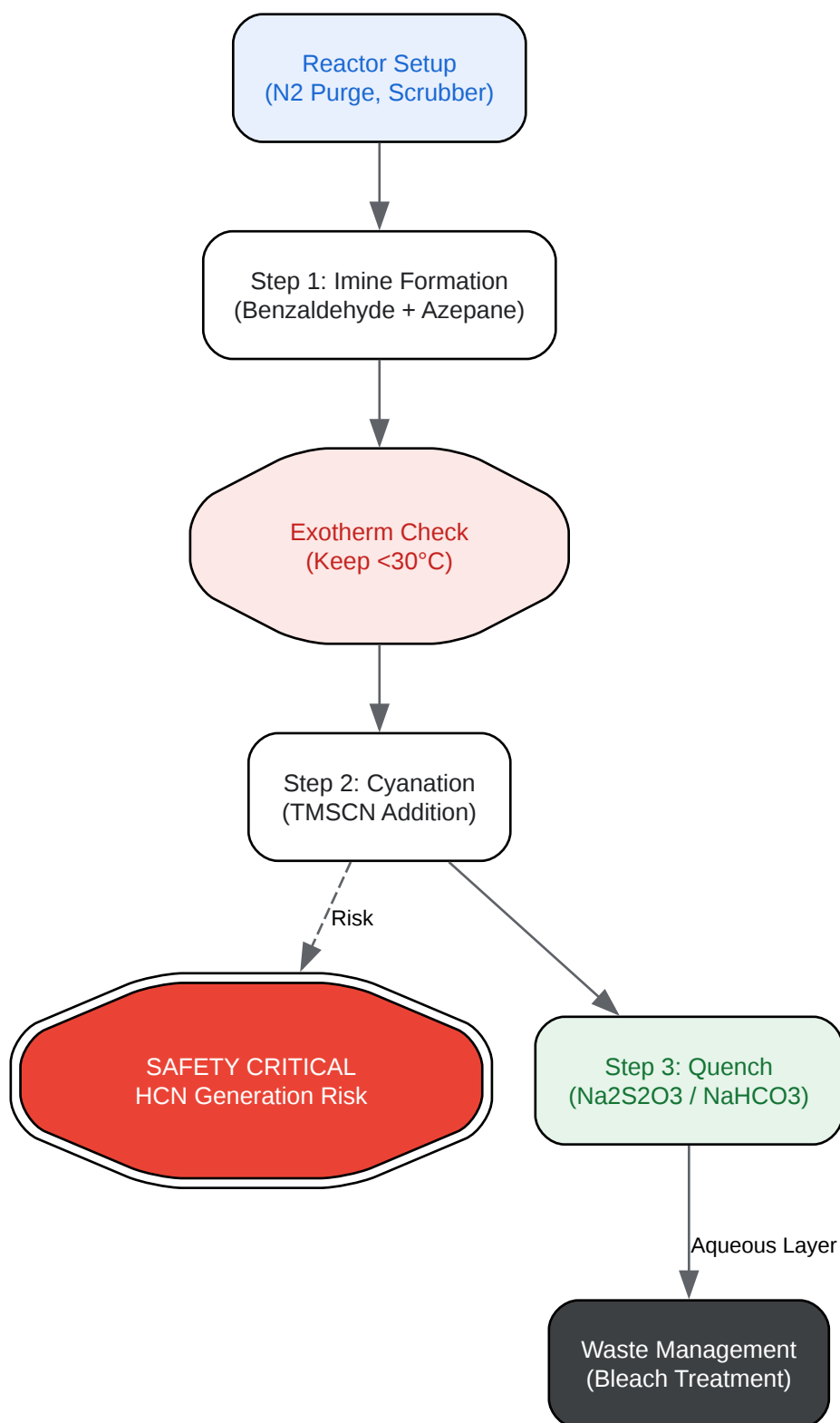
Benzaldehyde is converted to its bisulfite adduct, which is water-soluble and reactive toward amines and cyanide. This avoids the instability of the free aldehyde and controls the release of the iminium ion.

Protocol Summary

- Adduct Formation: Dissolve Benzaldehyde (1.0 eq) in water. Add (1.1 eq) solution. Stir 1 hour until a precipitate/clear solution of the adduct forms.
- Coupling: Add Azepane (1.0 eq) followed by a solution of NaCN (1.1 eq) dropwise at room temperature.
- Workup: The product precipitates out of the aqueous solution or forms an oil layer. Extract with Toluene, wash with water, and concentrate.
 - Advantage:[6][7][8] No organic solvent is required for the reaction phase (Green Chemistry).

Critical Workflow & Safety Diagram

The following diagram outlines the operational workflow, highlighting critical safety checkpoints (HCN hazards).



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Caption: Operational workflow emphasizing thermal control and cyanide safety management.

Safety & Hazard Management (Cyanide Protocol)

Working with

-aminonitriles and TMSCN requires a Zero-Tolerance Safety Protocol.

- Engineering Controls: All operations must occur in a high-efficiency fume hood. A portable HCN detector must be mounted on the sash.
- Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and full-face shield.
- Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.
- Waste Destruction:
 - Do NOT acidify cyanide waste.
 - Treat all aqueous waste (raffinate) with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours before disposal. This oxidizes Cyanide () to Cyanate ().

Troubleshooting & Quality Control

Observation	Root Cause	Corrective Action
Low Yield	Incomplete imine formation.	Increase time of Step 1; ensure Azepane is fresh (not oxidized).
Product is Red/Dark	Iodine carryover.	Wash organic layer thoroughly with Sodium Thiosulfate.
Retro-Strecker (Decomp)	Acidic workup or high heat.	Keep workup pH > 7. Do not heat > 40°C during concentration.
HCN Alarm Triggers	Moisture ingress in TMSCN.	Check reactor seals. Quench immediately with basic bleach.

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